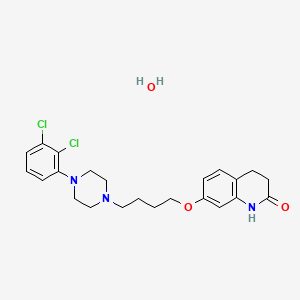

Aripiprazole monohydrate

描述

Aripiprazole is an atypical antipsychotic orally indicated for the treatment of schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette's. It is also indicated as an injection for agitation associated with schizophrenia or bipolar mania. Aripiprazole exerts its effects through agonism of dopaminergic and 5-HT1A receptors and antagonism of alpha-adrenergic and 5-HT2A receptors. Aripiprazole was given FDA approval on November 15, 2002.

Aripiprazole is an Atypical Antipsychotic.

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar illness. Aripiprazole therapy has not been associated consistently with serum aminotransferase elevations and has yet to be linked to cases of clinically apparent acute liver injury.

Aripiprazole is a quinoline derivate and atypical anti-psychotic agent. Aripiprazole has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. Aripiprazole is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders.

Aripiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia. It has also recently received FDA approval for the treatment of acute manic and mixed episodes associated with bipolar disorder. Aripiprazole appears to mediate its antipsychotic effects primarily by partial agonism at the D2 receptor. In addition to partial agonist activity at the D2 receptor, aripiprazole is also a partial agonist at the 5-HT1A receptor, and like the other atypical antipsychotics, aripiprazole displays an antagonist profile at the 5-HT2A receptor. Aripiprazole has moderate affinity for histamine and alpha adrenergic receptors, and no appreciable affinity for cholinergic muscarinic receptors.

A piperazine and quinolone derivative that is used primarily as an antipsychotic agent. It is a partial agonist of SEROTONIN RECEPTOR, 5-HT1A and DOPAMINE D2 RECEPTORS, where it also functions as a post-synaptic antagonist, and an antagonist of SEROTONIN RECEPTOR, 5-HT2A. It is used for the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER, and as an adjunct therapy for the treatment of depression.

See also: Aripiprazole Lauroxil (is active moiety of).

属性

Key on ui mechanism of action |

The antipsychotic action of aripiprazole is likely due to its partial agonist activity on D2 and 5-HT1A receptors as well as its antagonist activity at 5-HT2A receptors; however, the exact mechanism has not been fully elucidated. One of the mechanisms that have been proposed is that aripiprazole both stimulates and inhibits dopamine as it engages the D2 receptor. It lowers dopamine neuronal firing at high dopamine concentrations and increases dopamine firing at low concentrations. Its partial agonist activity gives aripiprazole an intermediate level of dopaminergic neuronal tone between full agonist and antagonist of the D2 receptor. In addition, some adverse effects may be due to action on other receptors. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha-1 receptors. The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole. ...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ... |

|---|---|

CAS 编号 |

851220-85-4 |

分子式 |

C23H29Cl2N3O3 |

分子量 |

466.4 g/mol |

IUPAC 名称 |

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrate |

InChI |

InChI=1S/C23H27Cl2N3O2.H2O/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-6,8,16H,1-2,7,9-15H2,(H,26,29);1H2 |

InChI 键 |

UXQBDXJXIVDBTF-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |

外观 |

Solid powder |

沸点 |

139.0-139.5 °C |

颜色/形态 |

Colorless, flake crystals from ethanol |

熔点 |

137-140 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

0.3 [ug/mL] (The mean of the results at pH 7.4) 0.00001% |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aripiprazole monohydrate |

产品来源 |

United States |

Foundational & Exploratory

Aripiprazole Monohydrate: A Deep Dive into its Molecular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is a second-generation atypical antipsychotic that has garnered significant attention for its unique pharmacological profile. Unlike traditional antipsychotics that act as full antagonists at the dopamine (B1211576) D2 receptor, aripiprazole functions as a partial agonist. This distinct mechanism of action is believed to underpin its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, while potentially offering a more favorable side-effect profile. This technical guide provides an in-depth exploration of the core mechanism of action of aripiprazole monohydrate, focusing on its receptor binding affinities, functional activities, and downstream signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions.

Receptor Binding Affinity

Aripiprazole's interaction with various neurotransmitter receptors is a cornerstone of its therapeutic effect. The affinity of aripiprazole for these receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity. Aripiprazole exhibits a high affinity for several dopamine and serotonin (B10506) receptors, as detailed in the table below.

| Receptor Subtype | Aripiprazole Ki (nM) | Reference |

| Dopamine Receptors | ||

| D2 | 0.34 | [1][2] |

| D3 | 0.8 | [1][2] |

| D4 | 44 | [1] |

| Serotonin Receptors | ||

| 5-HT1A | 1.7 | [1][2] |

| 5-HT2A | 3.4 | [1][2] |

| 5-HT2B | 0.36 | [2] |

| 5-HT2C | 15 | [1] |

| 5-HT7 | 39 | [1] |

| Adrenergic Receptors | ||

| α1A | 57 | [1] |

| Histamine Receptors | ||

| H1 | 61 | [1] |

| Other | ||

| Serotonin Transporter (SERT) | 98 | [1] |

This table presents a summary of aripiprazole's binding affinities for various human receptors, compiled from in vitro studies.

Functional Activity and Downstream Signaling

Beyond simple binding, the functional activity of aripiprazole at its target receptors is what truly defines its mechanism. Aripiprazole is not a simple antagonist but rather a modulator of receptor activity, exhibiting partial agonism, antagonism, and even inverse agonism at different receptor subtypes. This has led to the conceptualization of aripiprazole's mechanism as one of "functional selectivity," where the drug can differentially affect various downstream signaling pathways coupled to the same receptor.[3][4][5]

Dopamine D2 Receptor Partial Agonism

Aripiprazole's hallmark is its partial agonism at the dopamine D2 receptor.[2] In environments of high dopaminergic activity, characteristic of the positive symptoms of schizophrenia, aripiprazole acts as a functional antagonist, competing with endogenous dopamine and reducing receptor stimulation.[6] Conversely, in brain regions with low dopaminergic tone, which may be associated with negative and cognitive symptoms, aripiprazole acts as a functional agonist, providing a basal level of receptor stimulation.[6] This "dopamine system stabilization" is a key aspect of its therapeutic action.

Aripiprazole's interaction with the D2 receptor is complex and demonstrates functional selectivity. While it acts as a partial agonist for Gαi-mediated inhibition of adenylyl cyclase (leading to decreased cAMP levels), it behaves as a robust antagonist of Gβγ signaling.[6] Furthermore, unlike full agonists, aripiprazole does not significantly induce D2 receptor internalization.[3] It has also been shown to partially activate the mitogen-activated protein kinase (MAPK) signaling pathway.[3]

Serotonin 5-HT1A Receptor Partial Agonism

Aripiprazole also demonstrates partial agonist activity at the serotonin 5-HT1A receptor.[7] This action is thought to contribute to its anxiolytic and antidepressant effects, as well as potentially mitigating some of the extrapyramidal side effects associated with D2 receptor blockade.[7] Like at the D2 receptor, its partial agonism at 5-HT1A receptors leads to a modulation of serotonergic neurotransmission.

Serotonin 5-HT2A Receptor Antagonism

In contrast to its partial agonist activity at D2 and 5-HT1A receptors, aripiprazole acts as an antagonist at the serotonin 5-HT2A receptor.[1][2] This property is shared with other atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal symptoms and potentially improve negative and cognitive symptoms in schizophrenia.

Summary of Functional Activity

The functional activity of aripiprazole is a complex interplay of its effects at various receptors. The following table summarizes its activity at key targets.

| Receptor | Functional Activity | Intrinsic Activity (Relative to Endogenous Ligand) | Reference |

| D2 | Partial Agonist | Low | [8] |

| 5-HT1A | Partial Agonist | Intermediate | [7][9] |

| 5-HT2A | Antagonist/Weak Partial Agonist | Low | [9] |

| 5-HT2B | Inverse Agonist | - | [6] |

| 5-HT2C | Weak Partial Agonist | High | [9] |

| 5-HT7 | Antagonist | - | [6] |

Experimental Protocols

The characterization of aripiprazole's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments cited in the understanding of its pharmacology.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of aripiprazole for a specific receptor.

Objective: To quantify the affinity of aripiprazole for a target receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest are cultured and harvested.

-

Cells are lysed, and the cell membranes are isolated via centrifugation.

-

The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Assay Setup:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors).

-

Increasing concentrations of unlabeled aripiprazole.

-

A fixed amount of the prepared cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

-

Incubation:

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The contents of the wells are rapidly filtered through glass fiber filters using a cell harvester. This traps the membranes with the bound radioligand on the filter.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Detection:

-

The filters are placed in scintillation vials with scintillation fluid.

-

The amount of radioactivity on each filter is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of aripiprazole.

-

The IC50 value (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay is used to determine the functional activity of aripiprazole at G-protein coupled receptors (GPCRs) that signal through the adenylyl cyclase pathway (e.g., D2 and 5-HT1A receptors).

Objective: To assess whether aripiprazole acts as an agonist, antagonist, or partial agonist by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture:

-

Cells expressing the receptor of interest are plated in 96-well plates and grown to a suitable confluency.

-

-

Compound Treatment:

-

For agonist testing, cells are treated with varying concentrations of aripiprazole.

-

For antagonist testing, cells are pre-incubated with varying concentrations of aripiprazole before being stimulated with a known agonist for the receptor.

-

A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

-

-

Cell Lysis:

-

After the incubation period, the cells are lysed to release the intracellular cAMP.

-

-

cAMP Detection:

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

The results are plotted as a dose-response curve.

-

For agonists and partial agonists, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.

-

Aripiprazole's partial agonism is evident by an Emax that is lower than that of the endogenous full agonist (e.g., dopamine).

-

For antagonists, the IC50 (the concentration that inhibits 50% of the response to a known agonist) is calculated.

-

Conclusion

This compound's mechanism of action is multifaceted and distinct from other antipsychotic agents. Its profile as a dopamine D2 partial agonist, coupled with its activities at various serotonin receptors, provides a unique "dopamine-serotonin system stabilizer" effect. This intricate pharmacology, characterized by functional selectivity, allows for a nuanced modulation of neuronal signaling that is believed to be central to its therapeutic efficacy and tolerability. A thorough understanding of its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates is crucial for the continued development of novel and improved therapies for psychiatric disorders. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of compounds with similar complex mechanisms of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New functional activity of aripiprazole revealed: Robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. | Semantic Scholar [semanticscholar.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aripiprazole - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of Aripiprazole Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole (B633) is an atypical antipsychotic distinguished by a unique pharmacological profile, primarily characterized by partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1][2][3] This "dopamine-serotonin system stabilizer" activity modulates dopaminergic and serotonergic neurotransmission, offering efficacy against the positive and negative symptoms of schizophrenia and bipolar disorder with a generally favorable side-effect profile compared to other antipsychotic agents.[1][4] This technical guide provides an in-depth overview of the pharmacological properties of aripiprazole monohydrate, focusing on its receptor binding profile, pharmacokinetics, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action

Aripiprazole's therapeutic effects are attributed to its complex interaction with multiple neurotransmitter systems. Unlike traditional antipsychotics that act as full antagonists at the D2 receptor, aripiprazole's partial agonism allows it to act as a functional antagonist in a hyperdopaminergic environment (such as the mesolimbic pathway in psychosis) and a functional agonist in a hypodopaminergic environment (like the mesocortical pathway, potentially improving negative and cognitive symptoms).[1][3][4]

Its activity at serotonin receptors further contributes to its clinical profile. Partial agonism at 5-HT1A receptors is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT2A receptors may contribute to its antipsychotic efficacy and a lower risk of extrapyramidal symptoms (EPS).[3][4][5]

Dopamine D2 Receptor Signaling

Aripiprazole's partial agonism at the D2 receptor is a cornerstone of its mechanism. It stabilizes dopamine neurotransmission, avoiding the complete blockade that can lead to EPS and hyperprolactinemia.[4]

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Aripiprazole Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of aripiprazole (B633) monohydrate, a crucial active pharmaceutical ingredient (API). The following sections detail the synthetic pathways, experimental protocols for characterization, and a summary of key quantitative data to support research and development activities in the pharmaceutical field.

Synthesis of Aripiprazole Monohydrate

Aripiprazole, chemically known as 7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone, is a widely used atypical antipsychotic medication.[1] The synthesis of its monohydrate form is a critical step in the manufacturing process to ensure the desired crystalline structure, stability, and bioavailability. The most common synthetic route involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-halobutoxy)-3,4-dihydroquinolinone.[2]

A general method for the preparation of aripiprazole involves the reaction of a carbostyril compound with a piperazine (B1678402) compound in water, in the presence of an inorganic basic compound.[3] this compound can be prepared by crystallizing aripiprazole from a mixed solvent system, typically containing an alcohol and water.[4]

Synthetic Pathway Overview

The synthesis of aripiprazole typically proceeds through the reaction of two key intermediates: 7-(4-halobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazine. The final step to obtain the monohydrate involves a controlled crystallization process.

Caption: General synthetic pathway for this compound.

Experimental Protocol for Synthesis and Crystallization

This protocol is a synthesized representation based on common methods described in the literature.[3][4]

Materials:

-

7-(4-chlorobutoxy)-3,4-dihydrocarbostyril

-

1-(2,3-dichlorophenyl)piperazine monohydrochloride

-

Potassium carbonate

-

Ethanol

-

Deionized water

Procedure:

-

Reaction: In a suitable reaction vessel, dissolve 36.0 g of potassium carbonate in 600 ml of water.[3] To this solution, add 60.0 g of 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril and 69.6 g of 1-(2,3-dichlorophenyl)piperazine monohydrochloride.[3]

-

Heat the mixture with stirring at 90-95 °C for approximately 4 hours.[3]

-

Cool the reaction mixture to about 40 °C. The deposited crystals are collected by filtration.[3]

-

Wash the collected crystals with 240 ml of water.[3]

-

Purification of Crude Aripiprazole: Dissolve the washed crystals in 900 ml of ethyl acetate (B1210297).[3] An azeotropic mixture of water/ethyl acetate (about 300 ml) is distilled out under reflux.[3] Cool the remaining solution to 0-5 °C to allow for crystallization.[3]

-

Collect the deposited crystals by filtration, wash with 120 ml of ethyl acetate, and dry under reduced pressure at 50-60 °C for 3 hours to obtain crude aripiprazole.[3]

-

Preparation of this compound: Add 1 kg of the crude aripiprazole to 20 liters of an 80% ethanol-water solution.[4]

-

Heat and stir the mixture at 72-78 °C until the solid is completely dissolved.[4]

-

Cool the solution to 8 °C to induce crystallization.[4]

-

Filter the resulting crystals and dry them in a drying oven at 35 °C for 48 hours to yield this compound.[4]

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and crystalline form. The primary techniques employed are X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

References

- 1. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]

- 4. CN114957115A - A kind of preparation method of this compound with low initial release degree - Google Patents [patents.google.com]

aripiprazole monohydrate solubility and stability properties

An In-depth Technical Guide on the Core Solubility and Stability Properties of Aripiprazole (B633) Monohydrate

Introduction

Aripiprazole is a third-generation atypical antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1] Its unique pharmacological profile is characterized by partial agonism at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ receptors.[2][3] Aripiprazole is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it possesses low aqueous solubility and high permeability.[4][5] The active pharmaceutical ingredient (API) can exist in various crystalline forms, including an anhydrous form and a monohydrate.[6][7] Understanding the solubility and stability of aripiprazole monohydrate is critical for drug development professionals to ensure consistent product quality, bioavailability, and efficacy.[6] This guide provides a detailed overview of these core physicochemical properties, including experimental protocols and relevant molecular pathways.

Solubility Properties of this compound

The solubility of aripiprazole is a critical factor influencing its dissolution rate and subsequent absorption. As a weak base with a pKa of 7.46, its solubility is highly dependent on pH.[4][5]

pH-Dependent Aqueous Solubility

This compound exhibits significantly different solubility across the physiological pH range. It is considerably more soluble in acidic conditions (pH < 4.0) and shows a sharp decrease in solubility as the pH increases.[8] This pH-dependent behavior is a key consideration for oral formulation design, as changes in gastric pH can influence the drug's absorption.[8]

Solubility in Organic Solvents

The solubility of aripiprazole has also been characterized in various organic and biocompatible co-solvents, which is essential information for the development of liquid oral or injectable formulations.[9][10]

Quantitative Solubility Data

The following table summarizes the reported solubility data for aripiprazole and its monohydrate form in various media.

| Form | Solvent/Medium | Temperature | Solubility | Citation |

| This compound | Aqueous Buffer (pH 4.5) | Not Specified | 32.4 mg / 900 mL (≈ 0.036 mg/mL) | [8] |

| This compound | Aqueous Buffer (pH < 4.0) | Not Specified | Described as "quite soluble" | [8] |

| Aripiprazole (form not specified) | Water | 25°C | 0.062 ± 0.000121 M x 10⁻⁴ | [4] |

| Aripiprazole (form not specified) | Polyethylene Glycol 400 (PEG-400) | 25°C | High Solubilization Power | [10] |

| Aripiprazole (form not specified) | Dioxane | 25°C | High Solubilization Power | [10] |

| Aripiprazole (form not specified) | Ethanol | Not Specified | ~1 mg/mL | [9] |

| Aripiprazole (form not specified) | Dimethyl Sulfoxide (DMSO) | Not Specified | ~25 mg/mL | [9] |

| Aripiprazole (form not specified) | Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [9] |

| Aripiprazole (form not specified) | Dichloromethane | Not Specified | Freely Soluble | [11] |

| Aripiprazole (form not specified) | Toluene | Not Specified | Sparingly Soluble | [11] |

| Aripiprazole (form not specified) | Methanol | Not Specified | Insoluble | [11] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the recommended approach for determining the equilibrium solubility of an API for BCS classification.[12]

Methodology:

-

Preparation: Prepare aqueous buffer solutions across the physiological pH range of 1.2 to 6.8.[12] Commonly used buffers include HCl (for pH 1.2), acetate (B1210297) buffer (for pH 4.5), and phosphate (B84403) buffer (for pH 6.8).[5]

-

Addition of API: Add an excess amount of this compound powder to a sealed container (e.g., glass vial) containing a known volume of the prepared buffer.[5] The presence of excess solid ensures that equilibrium is reached at saturation.

-

Equilibration: Place the containers in a constant temperature shaker bath, typically maintained at 37 ± 1 °C to simulate physiological conditions.[5][13] The samples are agitated for a sufficient period (e.g., 24 to 72 hours) to ensure equilibrium is achieved.[5][10]

-

Sample Collection and Separation: After equilibration, allow the samples to settle. Withdraw an aliquot of the supernatant and immediately separate the undissolved solid from the solution using an appropriate method, such as centrifugation or filtration through a non-adsorptive filter (e.g., PTFE).[12]

-

Analysis: Quantify the concentration of dissolved aripiprazole in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Solid Phase Confirmation: After the experiment, recover the remaining solid material and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form (this compound) did not change during the experiment.[12]

Stability Properties of this compound

Stability testing is essential to understand how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[15]

Polymorphic and Pseudopolymorphic Stability

Aripiprazole can exist in different crystalline forms. A key stability concern is the conversion of the anhydrous form to the monohydrate. When exposed to conditions of high temperature (e.g., 45°C) and high relative humidity (e.g., 75% RH), the anhydrous form of aripiprazole can convert to the monohydrate form.[8] This conversion can impact the dissolution rate due to the lower solubility of the monohydrate compared to the anhydrous form at certain pH values.[8] However, this compound itself is reported to have robust thermal stability, undergoing dehydration to an anhydrous form only at elevated temperatures around 124°C.[16] Proper packaging, such as aluminum/aluminum blisters or containers with desiccants, can prevent this conversion and maintain the stability of the intended form.[7][17]

Degradation Pathways

Forced degradation (stress testing) studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[18] These studies have shown that aripiprazole is a relatively stable compound.

-

Oxidation: Aripiprazole is susceptible to degradation under oxidative conditions, with the primary degradation product identified as aripiprazole N-oxide.[19]

-

Hydrolysis, Thermal, and Photolytic Stability: The drug is generally found to be stable under hydrolytic (acidic, neutral, and basic), thermal, and photolytic stress conditions, with minimal to no degradation observed.[19][20][21] Some studies report degradation under thermal and acid hydrolysis stress, indicating that the extent of degradation can depend on the specific conditions applied.[21][22]

Summary of Stability Data

| Stress Condition | Method | Observation | Primary Degradant | Citation |

| Humidity & Temperature | 40-45°C, 75% RH | Conversion of anhydrous form to monohydrate. Monohydrate form is stable. | Not Applicable (Phase Transition) | [8][17] |

| Thermal (Dry Heat) | Elevated Temperatures | Monohydrate dehydrates around 124°C. Generally stable under typical thermal stress. | - | [16][19][20] |

| Oxidative | Hydrogen Peroxide (H₂O₂) | Degradation occurs. | Aripiprazole N-oxide | [19] |

| Acid Hydrolysis | e.g., 0.1N HCl, Heat | Generally reported as stable, though some degradation can occur under harsh conditions. | - | [19][21] |

| Base Hydrolysis | e.g., 0.1N NaOH, Heat | Stable. | - | [19][22] |

| Neutral Hydrolysis | Water, Heat | Stable. | - | [19] |

| Photolytic | UV/Visible Light Exposure (ICH Q1B) | Stable. | - | [19][20] |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are performed according to International Council for Harmonisation (ICH) guidelines to validate the stability-indicating power of analytical methods.[18][19]

Methodology:

-

Sample Preparation: Prepare solutions or suspensions of this compound in various media for stress testing.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the drug with an acidic solution (e.g., 0.1N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the drug with a basic solution (e.g., 0.1N NaOH) under similar heated conditions.

-

Oxidation: Expose the drug to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid API powder or a solution to dry heat (e.g., 105°C) for several hours.

-

Photostability: Expose the drug (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample is kept in the dark.

-

-

Analysis: Following exposure, analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.[19] The method must be capable of separating the intact aripiprazole from all potential degradation products.[23]

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and, if necessary, mass spectrometry (LC-MS) to identify the structure of any significant degradation products.[22]

Aripiprazole Mechanism of Action: Signaling Pathway

The therapeutic effects of aripiprazole are mediated through its complex interaction with central dopamine and serotonin receptors. Its unique "dopamine-serotonin system stabilizer" profile differentiates it from other antipsychotics.[24]

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ajprd.com [ajprd.com]

- 5. Improving the Solubility of Aripiprazole by Multicomponent Crystallization [mdpi.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Studies of phase transitions in the aripiprazole solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Solubility Behaviour of Aripiprazole in Different Solvent Systems | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 11. suven.com [suven.com]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. iosrjournals.org [iosrjournals.org]

- 15. qlaboratories.com [qlaboratories.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. researchgate.net [researchgate.net]

- 22. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]

- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 24. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

An In-Depth Technical Guide to the Receptor Binding Affinity of Aripiprazole Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is a second-generation atypical antipsychotic distinguished by a unique pharmacological profile. It functions as a dopamine (B1211576) D2 receptor partial agonist, a property that has led to its classification as a dopamine-serotonin system stabilizer.[1] This mechanism allows aripiprazole to modulate dopaminergic activity, acting as a functional antagonist in hyperdopaminergic conditions and a functional agonist in hypodopaminergic states.[1] Its clinical efficacy in treating a range of psychiatric disorders is attributed to its complex interaction with multiple neurotransmitter receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of aripiprazole monohydrate, detailed experimental protocols for key assays, and visualizations of associated signaling pathways.

Quantitative Receptor Binding Affinity

The binding affinity of aripiprazole for various neurotransmitter receptors is a critical determinant of its therapeutic effects and side-effect profile. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Dopamine Receptor Binding Affinity

Aripiprazole exhibits a very high affinity for dopamine D2 and D3 receptors.[1][2] Its partial agonist activity at the D2 receptor is a cornerstone of its mechanism of action, contributing to the stabilization of dopamine neurotransmission.[1]

| Receptor | Ki (nM) | Species | Reference(s) |

| Dopamine D2 | 0.34 | Human | [1][2][3][4] |

| Dopamine D3 | 0.8 | Human | [1][2][4] |

| Dopamine D4 | 44 | Human | [2][4] |

Serotonin (B10506) Receptor Binding Affinity

Aripiprazole demonstrates a broad range of affinities for various serotonin (5-HT) receptor subtypes. Its high affinity for the 5-HT1A receptor as a partial agonist and for the 5-HT2A receptor as an antagonist are significant contributors to its overall clinical profile, including its effects on anxiety, depression, and negative symptoms of schizophrenia.[2][4][5]

| Receptor | Ki (nM) | Species | Reference(s) |

| Serotonin 5-HT1A | 1.7 | Human | [1][2][3][4] |

| Serotonin 5-HT2A | 3.4 | Human | [1][2][3][4][5] |

| Serotonin 5-HT2B | 0.36 | Human | [1] |

| Serotonin 5-HT2C | 15 | Human | [2][3][4][5] |

| Serotonin 5-HT6 | 214 | Human | [5] |

| Serotonin 5-HT7 | 39 | Human | [2][3][4][5] |

| Serotonin Transporter (SERT) | 98 | Human | [2][4][5] |

Adrenergic and Histamine (B1213489) Receptor Binding Affinity

Aripiprazole also interacts with adrenergic and histamine receptors, which can influence some of its side effects, such as orthostatic hypotension (alpha-1 adrenergic antagonism) and sedation (histamine H1 antagonism).[2]

| Receptor | Ki (nM) | Species | Reference(s) |

| Alpha-1A Adrenergic | 25.7 | Human | [6] |

| Alpha-1B Adrenergic | 57 | Human | [2] |

| Alpha-2A Adrenergic | - | - | - |

| Alpha-2B Adrenergic | 103 | Human | [6] |

| Alpha-2C Adrenergic | - | - | - |

| Histamine H1 | 25.1 - 61 | Human | [2][4][6] |

| Histamine H2 | >10,000 | Human | [6] |

| Histamine H3 | 224 | Guinea Pig | [6] |

| Histamine H4 | >10,000 | Human | [6] |

Other Receptor Affinities

Aripiprazole has a negligible affinity for cholinergic muscarinic receptors, which contributes to its favorable side-effect profile regarding anticholinergic effects.[2][4]

| Receptor | Ki (nM) / IC50 (nM) | Species | Reference(s) |

| Cholinergic Muscarinic M1-M5 | >1000 | - | [2][4] |

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to determine the receptor binding affinity and functional activity of aripiprazole.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest and a competitor ligand (in this case, aripiprazole) to measure its ability to displace the radioligand.

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor drug (aripiprazole) are added to the incubation mixture.

-

The mixture is incubated at a specific temperature for a set time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, partial agonist, or inverse agonist at a given receptor.

1. GTPγS Binding Assay (for G-protein coupled receptors):

-

This assay measures the activation of G-proteins following receptor stimulation.

-

Membranes from cells expressing the receptor of interest (e.g., 5-HT1A) are incubated with aripiprazole.

-

A non-hydrolyzable GTP analog, [35S]GTPγS, is added.

-

Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

The amount of bound [35S]GTPγS is quantified to determine the extent of G-protein activation.[5] Aripiprazole's partial agonist activity at 5-HT1A receptors can be demonstrated using this method.[5]

2. Calcium Flux Assay (for Gq-coupled receptors):

-

This assay is used for receptors that signal through the Gq pathway, leading to an increase in intracellular calcium, such as the 5-HT2A receptor.

-

Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye.

-

Aripiprazole is added to the cells.

-

Changes in intracellular calcium concentration are measured by detecting changes in fluorescence.

-

An antagonist, like aripiprazole at the 5-HT2A receptor, will block the calcium flux induced by a known 5-HT2A agonist.[5]

Signaling Pathways

The clinical effects of aripiprazole are a direct consequence of its modulation of intracellular signaling cascades downstream of the receptors it targets.

Dopamine D2 Receptor Signaling

As a partial agonist, aripiprazole's effect on D2 receptor signaling is dependent on the surrounding dopamine concentration. In a hyperdopaminergic state, it acts as an antagonist, reducing downstream signaling. Conversely, in a hypodopaminergic state, it acts as an agonist, stimulating the pathway. The D2 receptor is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of other pathways such as the mitogen-activated protein kinase (MAPK) and Gβγ signaling pathways. Aripiprazole has been shown to be a partial agonist for Gαi/o activation and a robust antagonist for Gβγ signaling.[7]

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. brain-health.co [brain-health.co]

- 4. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Profile of Aripiprazole Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is a second-generation atypical antipsychotic distinguished by a unique pharmacological profile that sets it apart from other agents in its class.[1] Unlike traditional antipsychotics that act as full antagonists at the dopamine (B1211576) D2 receptor, aripiprazole functions as a partial agonist.[1][2] This property has led to its classification as a "dopamine-serotonin system stabilizer."[3] This technical guide provides an in-depth exploration of the neurochemical effects of aripiprazole monohydrate in the brain, presenting key quantitative data, detailed experimental methodologies, and visual representations of its complex interactions with neural signaling pathways.

Core Mechanism of Action

Aripiprazole's therapeutic efficacy is primarily attributed to its partial agonism at dopamine D2 and serotonin (B10506) 5-HT1A receptors, combined with antagonist activity at serotonin 5-HT2A receptors.[4][5] As a partial agonist, aripiprazole exhibits a stabilizing effect on dopaminergic neurotransmission.[6] In conditions of excessive dopamine activity (hyperdopaminergic states), it acts as a functional antagonist, reducing neuronal firing.[4][7] Conversely, in low dopamine conditions (hypodopaminergic states), it demonstrates agonist properties, increasing dopamine firing.[4][7] This dual action is thought to mitigate the positive symptoms of schizophrenia in the mesolimbic pathway and address negative and cognitive symptoms by enhancing dopaminergic activity in the mesocortical pathway.[8]

Quantitative Data: Receptor Binding and Occupancy

The interaction of aripiprazole with various neurotransmitter receptors has been extensively quantified. The following tables summarize its binding affinities and in vivo receptor occupancy at clinically relevant doses.

Table 1: Receptor Binding Affinities (Ki) of Aripiprazole

| Receptor Subtype | Ki (nM) | Functional Activity |

| Dopamine D2 | 0.34[4][8] | Partial Agonist[2][8] |

| Dopamine D3 | 0.8[4][8] | Partial Agonist[6][9] |

| Dopamine D4 | 44[4] | Partial Agonist[6] |

| Serotonin 5-HT1A | 1.7[4][8] | Partial Agonist[3][6] |

| Serotonin 5-HT2A | 3.4[4][8] | Antagonist/Partial Agonist[4][10] |

| Serotonin 5-HT2B | 0.36[8] | Inverse Agonist[6] |

| Serotonin 5-HT2C | 15[4][10] | Partial Agonist[6] |

| Serotonin 5-HT7 | 39[4][10] | Functional Antagonist[6] |

| Alpha-1 Adrenergic | 57[4] | Antagonist[4] |

| Histamine H1 | 61[4] | Antagonist[4] |

| Serotonin Transporter (SERT) | 98[4][10] | Weak Affinity[6] |

| Muscarinic M1 | >1000[4] | Negligible Affinity[4] |

Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Receptor Occupancy of Aripiprazole in Humans

| Daily Dose | Dopamine D2 Receptor Occupancy | Serotonin 5-HT2A Receptor Occupancy | Serotonin 5-HT1A Receptor Occupancy | Reference |

| 0.5 mg | 31-40% | - | - | [6][11] |

| 1 mg | 49-57% | - | - | [12] |

| 2 mg | 44-75% | - | - | [6][12] |

| 10 mg | 75-86% | 54-60% | ~16% | [6][12][13] |

| 15 mg | - | 54-60% | ~16% | [13] |

| 20 mg | - | 54-60% | ~16% | [13] |

| 30 mg | 80-95% | 54-60% | ~16% | [6][11][12][13] |

| 40 mg | ~95% | - | - | [6] |

Receptor occupancy was measured using Positron Emission Tomography (PET) in human subjects.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the neurochemical effects of aripiprazole.

Radioligand Binding Assays

These assays are employed to determine the in vitro binding affinity (Ki) of aripiprazole for various receptors.

Objective: To quantify the affinity of aripiprazole for a specific neurotransmitter receptor.

General Protocol:

-

Membrane Preparation: Cell lines (e.g., CHO or HEK293) genetically engineered to express a high density of the target human receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated via centrifugation. The resulting membrane pellet is resuspended in a suitable assay buffer.[1]

-

Competitive Binding Assay: A constant concentration of a radiolabeled ligand (a molecule known to bind with high affinity to the target receptor) is incubated with the prepared cell membranes.

-

Varying concentrations of the unlabeled test compound (aripiprazole) are added to compete with the radioligand for binding to the receptor.

-

Separation and Quantification: After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) Imaging

PET studies are utilized to measure in vivo receptor occupancy in the human brain at different doses of aripiprazole.

Objective: To determine the percentage of specific neurotransmitter receptors occupied by aripiprazole in the living human brain.

General Protocol:

-

Subject Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the study.[13][14]

-

Baseline Scan: A baseline PET scan is performed before the administration of aripiprazole to measure the baseline density of the target receptors. This involves injecting a radiotracer that binds specifically to the receptor of interest (e.g., [11C]raclopride for D2 receptors, [18F]setoperone for 5-HT2A receptors, or [11C]WAY100635 for 5-HT1A receptors).[13][14]

-

Drug Administration: Subjects are administered a specific daily dose of aripiprazole for a designated period (e.g., 14 days) to reach steady-state plasma concentrations.[11][13]

-

Post-Dosing Scan: A second PET scan is conducted while the subjects are on aripiprazole. The same radiotracer is used to measure the now-reduced availability of the target receptors for the radiotracer to bind to.

-

Data Analysis: The PET images from the baseline and post-dosing scans are analyzed to calculate the percentage of receptor occupancy by aripiprazole. This is typically determined by the reduction in the binding potential of the radiotracer in various brain regions.[12][14]

In Vivo Microdialysis

This technique is used to measure the effects of aripiprazole on extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To assess the impact of aripiprazole administration on the release of neurotransmitters like dopamine in brain areas such as the prefrontal cortex and striatum.[15][16]

General Protocol:

-

Surgical Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens, or striatum) of an anesthetized rat.[16][17]

-

Recovery: The animal is allowed to recover from the surgery.

-

Perfusion: On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: As the aCSF flows through the probe, neurotransmitters from the extracellular fluid of the surrounding brain tissue diffuse across the semi-permeable membrane of the probe and into the dialysate. Samples of the dialysate are collected at regular intervals.

-

Drug Administration: Aripiprazole is administered to the animal (e.g., via intraperitoneal injection or oral gavage).[16][17]

-

Neurotransmitter Analysis: The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine and its metabolites.[16]

-

Data Interpretation: The changes in neurotransmitter concentrations following drug administration are compared to baseline levels to determine the effect of aripiprazole on neurotransmitter release.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by aripiprazole and the workflows of the experimental protocols described above.

Caption: Dopamine D2 receptor signaling pathway and the modulatory effect of aripiprazole.

Caption: Serotonin 5-HT1A receptor signaling pathway showing aripiprazole's partial agonism.

Caption: Serotonin 5-HT2A receptor signaling pathway illustrating aripiprazole's antagonism.

Caption: A generalized workflow for determining receptor binding affinity via radioligand assay.

Downstream Signaling Effects

Chronic administration of aripiprazole has been shown to modulate intracellular signaling pathways that are crucial for neuronal function and plasticity. Studies in animal models have demonstrated that aripiprazole can activate the Akt-GSK3β signaling pathway.[18][19] It has also been observed to affect the PKA signaling pathway and upregulate the expression of GABAA receptors and CREB1 (cAMP-responsive element-binding protein 1) in a brain-region-dependent manner.[18][20][21] These downstream effects may contribute to its long-term therapeutic efficacy and unique clinical profile.[18][22]

Conclusion

This compound possesses a multifaceted neurochemical profile characterized by its dopamine D2 and serotonin 5-HT1A partial agonism and 5-HT2A antagonism.[4][5] This unique mechanism of action as a dopamine-serotonin system stabilizer allows for a modulation of neuronal activity that differs significantly from other atypical antipsychotics.[3] Its high affinity for D2 receptors, coupled with high in vivo occupancy at therapeutic doses, underscores the clinical relevance of its partial agonist activity.[6][11][12] The downstream effects on critical signaling cascades further contribute to its overall therapeutic impact. A thorough understanding of these intricate neurochemical interactions is paramount for the ongoing research and development of novel therapeutics for psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Aripiprazole - Wikipedia [en.wikipedia.org]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. psychscenehub.com [psychscenehub.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Dopamine D2 and D3 receptor occupancy in normal humans treated with the antipsychotic drug aripiprazole (OPC 14597): a study using positron emission tomography and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential effects of aripiprazole on D(2), 5-HT(2), and 5-HT(1A) receptor occupancy in patients with schizophrenia: a triple tracer PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA | PLOS One [journals.plos.org]

- 15. academic.oup.com [academic.oup.com]

- 16. In vivo effects of aripiprazole on cortical and striatal dopaminergic and serotonergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chronic administration of aripiprazole activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Item - Unique effects of acute aripiprazole treatment on the dopamine D2 receptor downstream cAMP-PKA and Akt-GSK3β signalling pathways in rats - University of Wollongong - Figshare [ro.uow.edu.au]

- 20. Aripiprazole Increases the PKA Signalling and Expression of the GABAA Receptor and CREB1 in the Nucleus Accumbens of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chronic administration of aripiprazole activates GSK3β-dependent signalling pathways, and up-regulates GABAA receptor expression and CREB1 activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PM439. Chronic effects of aripiprazole on the GSK3ß-dependent pathways, NMDA receptor and CREB1 in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Aripiprazole Monohydrate Efficacy in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aripiprazole (B633) is an atypical antipsychotic with a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2] This mechanism of action is thought to contribute to its efficacy in treating a range of psychiatric disorders by stabilizing dopamine and serotonin neurotransmission.[3] Animal models are crucial for elucidating the preclinical efficacy and underlying neurobiological mechanisms of aripiprazole monohydrate. These models aim to replicate specific symptom domains of human psychiatric disorders, such as positive and negative symptoms of schizophrenia, anxiety-related behaviors, and cognitive deficits.

This document provides detailed application notes and protocols for several key animal models used to assess the efficacy of this compound.

I. Models of Schizophrenia-Like Symptoms

A. NMDA Receptor Antagonist-Induced Hyperactivity and Social Deficits

Models utilizing N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801 (dizocilpine) and phencyclidine (PCP), are widely used to induce behavioral abnormalities in rodents that mimic the positive and negative symptoms of schizophrenia.[4] Aripiprazole has been shown to be effective in reversing the behavioral deficits induced by these antagonists.[2][3][4][5]

1. MK-801-Induced Hyperlocomotion

This model assesses the potential of aripiprazole to mitigate the hyperdopaminergic state associated with the positive symptoms of schizophrenia.

-

Experimental Protocol:

-

Animals: Male Albino Swiss mice or Sprague-Dawley rats are commonly used.[5][6] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to automatically record locomotor activity.

-

Procedure:

-

Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound (e.g., 0.3 mg/kg, intraperitoneally - i.p.) or vehicle.[5]

-

After a 30-minute pretreatment interval, administer MK-801 (e.g., 0.3 mg/kg, i.p.) or saline.[5]

-

Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a duration of 30-60 minutes.[5][7]

-

-

Data Analysis: Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

2. MK-801-Induced Social Recognition Deficits

This model evaluates the efficacy of aripiprazole in ameliorating cognitive deficits and negative symptoms, such as social withdrawal.

-

Experimental Protocol:

-

Animals: Hooded Lister rats are suitable for this paradigm.[2]

-

Apparatus: A three-chambered social interaction arena.

-

Procedure:

-

Habituation: On the day before testing, allow each rat to explore the empty three-chambered arena for a short period.

-

Testing - Sociability Phase: Place a novel, unfamiliar rat (Stranger 1) in one of the side chambers (enclosed in a wire cage) and leave the other side chamber empty. Place the test rat in the center chamber and allow it to explore all three chambers for a set duration (e.g., 10 minutes). Record the time spent in each chamber and the time spent sniffing each wire cage.

-

Testing - Social Novelty Phase: Immediately following the sociability phase, place a new, unfamiliar rat (Stranger 2) in the previously empty chamber. The test rat is then allowed to explore the arena again for a set duration (e.g., 5-10 minutes). Record the time spent sniffing Stranger 1 versus Stranger 2.

-

Drug Administration: Administer aripiprazole (e.g., 2 or 10 mg/kg) prior to the administration of MK-801 (e.g., >0.03 mg/kg).[2]

-

-

Data Analysis: Calculate a sociability index (time with Stranger 1 vs. empty cage) and a social novelty preference index (time with Stranger 2 vs. Stranger 1). Compare these indices across treatment groups.

-

B. Prepulse Inhibition (PPI) Deficits

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

-

Experimental Protocol:

-

Animals: Male ddY mice or other suitable rodent strains.[3]

-

Apparatus: A startle reflex measurement system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to detect the startle response.

-

Procedure:

-

Acclimatize the animal to the startle chamber for a 5-10 minute period with background white noise.

-

The test session consists of a series of trials:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74, 82, or 90 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

Trials are presented in a pseudorandom order.

-

To induce a PPI deficit, administer a psychostimulant like apomorphine (B128758) or MK-801.[3][8]

-

Administer aripiprazole (e.g., 4.0 mg/kg) prior to the psychostimulant to assess its ability to reverse the PPI deficit.[3]

-

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

-

C. Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy, particularly for positive symptoms. It assesses the ability of an animal to learn to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone).

-

Experimental Protocol:

-

Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor capable of delivering a mild footshock. Each compartment is equipped with a light and/or a tone generator.

-

Procedure:

-

Acquisition Training: Place the rat in one compartment. Present the conditioned stimulus (CS; e.g., a light) for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; a mild footshock) through the grid floor. The rat can escape the shock by moving to the other compartment. An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, before the onset of the US.

-

Repeat trials with an inter-trial interval.

-

Drug Testing: Once the animals have reached a stable baseline of avoidance responding, administer aripiprazole (e.g., 3, 10, or 30 mg/kg, subcutaneously - s.c.) or vehicle daily for several consecutive days.[6][9]

-

-

Data Analysis: Record the number of avoidance responses, escape failures, and inter-trial crosses. Aripiprazole is expected to decrease the number of avoidance responses without significantly affecting escape behavior.

II. Models of Anxiety and Depression

A. Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic drugs, like aripiprazole, are expected to increase the exploration of the open, more "anxiogenic" arms of the maze.

-

Experimental Protocol:

-

Animals: Male Wistar rats.[10]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Acclimatize the animals to the testing room.

-

Administer aripiprazole (e.g., 1 mg/kg) or vehicle.[10]

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the rat to explore the maze for a 5-minute session.

-

Record the number of entries into and the time spent in the open and enclosed arms using a video-tracking system.

-

-

Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.

-

B. Forced Swim Test (FST)

The FST is a common screening tool for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable situation (a cylinder of water), they will eventually adopt an immobile posture. Antidepressants decrease the duration of immobility.

-

Experimental Protocol:

-

Apparatus: A transparent glass cylinder filled with water.

-

Procedure:

-

Pre-test Session (Day 1): Place the animal in the cylinder for a 15-minute session. This session serves to induce a stable level of immobility for the test session.

-

Drug Administration: Administer aripiprazole or vehicle at various time points before the test session (e.g., 24h, 5h, and 1h before the test).

-

Test Session (Day 2): Place the animal back in the cylinder for a 5-minute session. Record the duration of immobility.

-

-

Data Analysis: Compare the duration of immobility between the different treatment groups.

III. Models of Cognitive Function

A. Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory that is dependent on the hippocampus. It is used to assess the potential of aripiprazole to improve cognitive deficits.

-

Experimental Protocol:

-

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform. Visual cues are placed around the pool.

-

Procedure:

-

Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. Each trial ends when the animal finds the platform or after a set time (e.g., 60 seconds).

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim in the pool for a set duration.

-

Drug Administration: Aripiprazole can be administered before each training session to assess its effect on learning, or before the probe trial to evaluate its effect on memory retrieval.

-

-

Data Analysis: During acquisition, measure the escape latency (time to find the platform) and path length. During the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

IV. Neurochemical Analysis

A. In Vivo Microdialysis

Microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique can be used to determine how aripiprazole modulates dopamine and serotonin release.

-

Experimental Protocol:

-

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).

-

After a recovery period, perfuse the probe with an artificial cerebrospinal fluid solution at a constant flow rate.

-

Collect dialysate samples at regular intervals (e.g., every 20-60 minutes).[24]

-

Administer aripiprazole and continue to collect samples to measure changes in neurotransmitter levels from baseline.

-

-

Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[24]

Data Presentation

Table 1: Efficacy of Aripiprazole in the MK-801-Induced Hyperlocomotion Model in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Arbitrary Units, Mean ± SEM) |

| Vehicle + Saline | - | 1500 ± 200 |

| Vehicle + MK-801 | 0.3 | 4500 ± 450 |

| Aripiprazole + MK-801 | 0.3 | 2500 ± 300* |

*p < 0.05 compared to Vehicle + MK-801 group. Data are hypothetical and for illustrative purposes, based on findings from studies like[5].

Table 2: Efficacy of Aripiprazole in Reversing MK-801-Induced Social Recognition Deficits in Rats

| Treatment Group | Dose (mg/kg) | Social Recognition Ratio (Mean ± SEM) |

| Vehicle + Vehicle | - | 1.8 ± 0.2 |

| Vehicle + MK-801 | >0.03 | 1.1 ± 0.1 |

| Aripiprazole + MK-801 | 2 | 1.5 ± 0.15 |

| Aripiprazole + MK-801 | 10 | 1.7 ± 0.2 |

*p < 0.05 compared to Vehicle + MK-801 group. Data are illustrative and based on findings from studies like[2].

Table 3: Effect of Aripiprazole on Prepulse Inhibition (PPI) Deficits Induced by MK-801 in Mice

| Treatment Group | Dose (mg/kg) | % PPI (at 82 dB prepulse, Mean ± SEM) |

| Vehicle + Saline | - | 65 ± 5 |

| Vehicle + MK-801 | 0.15 | 30 ± 4 |

| Aripiprazole + MK-801 | 4.0 | 55 ± 6* |

*p < 0.05 compared to Vehicle + MK-801 group. Data are illustrative and based on findings from studies like[3].

Table 4: Effect of Aripiprazole in the Elevated Plus Maze in Rats

| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |

| Vehicle | - | 20 ± 3 | 25 ± 4 |

| Aripiprazole | 1.0 | 35 ± 5 | 40 ± 6 |

*p < 0.05 compared to Vehicle group. Data are illustrative and based on findings from studies like[10].

Visualization of Pathways and Workflows

Caption: Aripiprazole's multimodal action on key monoamine receptors.

Caption: Workflow for the MK-801-induced hyperlocomotion test.

Caption: Workflow for the Elevated Plus Maze test.

References

- 1. Frontiers | Aripiprazole Facilitates Extinction of Conditioned Fear in Adolescent Rats [frontiersin.org]

- 2. MK-801-induced deficits in social recognition in rats: reversal by aripiprazole, but not olanzapine, risperidone, or cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of aripiprazole on MK-801-induced prepulse inhibition deficits and mitogen-activated protein kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atypical antipsychotics attenuate MK801-induced social withdrawal and hyperlocomotion in the RHA rat model of schizophrenia-relevant features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined treatment with aripiprazole and antidepressants reversed some MK-801-induced schizophrenia-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Repeated administration of aripiprazole produces a sensitization effect in the suppression of avoidance responding and phencyclidine-induced hyperlocomotion and increases D2 receptor-mediated behavioral function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-aversive effects of the atypical antipsychotic, aripiprazole, in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iris.ucc.ie [iris.ucc.ie]

- 13. researchgate.net [researchgate.net]

- 14. Influence of aripiprazole on the antidepressant, anxiolytic and cognitive functions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]

- 17. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. Dopamine D2 and serotonin 5-HT1A receptors mediate the actions of aripiprazole in mesocortical and mesoaccumbens transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

Application Notes and Protocols for the Quantification of Aripiprazole in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Therapeutic drug monitoring (TDM) and pharmacokinetic studies require robust and validated analytical methods for the accurate quantification of aripiprazole and its active metabolite, dehydroaripiprazole (B194390), in plasma. This document provides detailed protocols for two common analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Method 1: High-Sensitivity LC-MS/MS Assay

This method is ideal for applications requiring high sensitivity and specificity, such as pharmacokinetic studies with low dosage or detailed metabolite profiling. LC-MS/MS is considered the gold standard for bioanalytical quantification.[1]

Experimental Protocol

1. Materials and Reagents:

-

Aripiprazole and Dehydroaripiprazole reference standards

-

Aripiprazole-d8 (Internal Standard, IS)[2]

-

HPLC-grade Methanol, Acetonitrile, and Water

-

Formic Acid

-

Ammonium Acetate

-

Methyl tert-butyl ether (MTBE)[3]

-

Drug-free human plasma (K2-EDTA)

2. Instrumentation:

-

Liquid Chromatography system (e.g., Agilent, Waters)

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex, Thermo Fisher)[4]

3. Sample Preparation (Liquid-Liquid Extraction - LLE): [3]

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (e.g., Aripiprazole-d8 at 100 ng/mL).

-

Vortex for 10 seconds to mix.

-

Add 100 µL of 0.1 M NaOH to alkalinize the sample.

-

Add 1.0 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 10 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for injection.

4. Visualization of the LC-MS/MS Workflow

Caption: General workflow for aripiprazole quantification in plasma by LC-MS/MS.

Data Presentation: LC-MS/MS Method Parameters

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

|---|---|

| LC Column | Aquasil C18 (100 x 2.1 mm, 5 µm)[3] |

| Mobile Phase | 65:35 (v/v) Methanol : 2 mM Ammonium Trifluoroacetate with 0.02% Formic Acid[3] |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

| Ionization Mode | ESI Positive (+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Aripiprazole) | m/z 448.3 → 285.1[2] |

| MRM Transition (Dehydroaripiprazole) | m/z 446.3 → 285.1 |

| MRM Transition (IS: Aripiprazole-d8) | m/z 456.2 → 293.2[2] |

Table 2: Summary of Method Validation Results (LC-MS/MS)

| Parameter | Result |

|---|---|

| Linearity Range | 0.1 - 100 ng/mL[3][5] |

| Correlation Coefficient (r²) | > 0.999[5] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3][5] |

| Intra-day Precision (%CV) | ≤ 4.8%[3] |

| Inter-day Precision (%CV) | < 15%[5] |

| Accuracy | 85% - 115%[5] |

| Mean Extraction Recovery | > 96%[3] |

| Matrix Effect | Minimal ion suppression/enhancement observed[3] |

| Stability | Stable under various storage conditions (bench-top, freeze-thaw, long-term) |

Method 2: Standard HPLC-UV Assay